molecular formula C15H15NO3 B12609202 4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one CAS No. 878289-46-4

4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one

Cat. No.: B12609202
CAS No.: 878289-46-4
M. Wt: 257.28 g/mol
InChI Key: HSBDCOWQKPGTNW-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one typically involves a formal [3 + 2] cycloaddition reaction. This process is initiated by C–H activation and aza-Michael addition, leading to the formation of one C–C bond and one C–N bond . The reaction conditions often include the use of a [Cp*RhCl2]2 catalyst and electron-deficient alkenes at the C3-position of the indole moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple reactive sites on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one is unique due to its furoindole structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

CAS No.

878289-46-4

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-(2,2-dimethylpropanoyl)-1H-furo[3,4-b]indol-3-one

InChI

InChI=1S/C15H15NO3/c1-15(2,3)14(18)16-11-7-5-4-6-9(11)10-8-19-13(17)12(10)16/h4-7H,8H2,1-3H3

InChI Key

HSBDCOWQKPGTNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C2=CC=CC=C2C3=C1C(=O)OC3

Origin of Product

United States

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